molecular formula C17H22N6O4 B2681994 6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione CAS No. 2320178-83-2

6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B2681994
CAS No.: 2320178-83-2
M. Wt: 374.401
InChI Key: CLTYIJUYQPFENX-UHFFFAOYSA-N
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Description

6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione typically involves multiple steps. One common approach starts with the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization using ammonium acetate.

Another route involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate. This process results in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced cell proliferation, decreased inflammation, and altered cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-[4-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O4/c1-11-12(2)18-10-23(16(11)26)9-15(25)22-6-4-21(5-7-22)13-8-14(24)20(3)17(27)19-13/h8,10H,4-7,9H2,1-3H3,(H,19,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTYIJUYQPFENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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